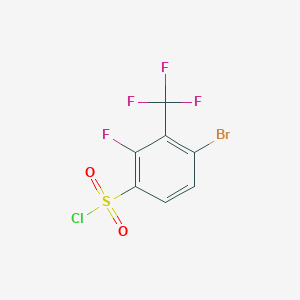

4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a laboratory chemical . It is used in various chemical reactions and is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular formula of this compound is C7H3BrClF3O2S . The average mass is 323.515 Da .Safety and Hazards

4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. It should be used only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

Mécanisme D'action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

It can be inferred that the compound likely interacts with its targets through a nucleophilic substitution reaction, where the chlorine atom on the sulfonyl group is replaced by a nucleophile from the target molecule .

Biochemical Pathways

The compound’s potential to form sulfonamides, sulfonic esters, and sulfonic acids suggests that it may influence a variety of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its bioavailability .

Result of Action

The formation of sulfonamides, sulfonic esters, and sulfonic acids could potentially lead to various downstream effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride include temperature, pH, and the presence of other chemical species . For instance, the compound’s reactivity might be affected by the pH of the environment, as this could influence the availability of nucleophiles for reaction .

Analyse Biochimique

Biochemical Properties

Benzenesulfonyl chlorides are generally known to be reactive and can participate in various biochemical reactions .

Molecular Mechanism

Benzenesulfonyl chlorides are known to be reactive and can participate in various types of reactions, including nucleophilic substitution and free radical reactions .

Metabolic Pathways

Benzenesulfonyl chlorides are known to be reactive and can participate in various types of reactions, which could potentially involve various enzymes and cofactors .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O2S/c8-3-1-2-4(16(9,14)15)6(10)5(3)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWMPJLJJNBHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2624305.png)

![(3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2624309.png)

![7-(2,3-Dihydroindol-1-yl)-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2624310.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2624317.png)

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2624320.png)

![N-{[2-(2-fluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2624322.png)